
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt
Overview
Description
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt (CAS: 199326-16-4) is a chromogenic substrate primarily used to detect β-glucuronidase (GUS) activity in biochemical assays. Upon enzymatic cleavage, the indoxyl moiety is oxidized to form a colored precipitate, enabling visualization of GUS expression in cells or tissues . Its molecular formula is C₂₀H₂₇BrN₂O₇ (MW: 487.35 g/mol), and it is typically stored at 2–8°C, protected from light and moisture. It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt typically involves the reaction of 5-bromo-3-indoxyl with beta-D-glucuronic acid in the presence of cyclohexylamine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt primarily undergoes hydrolysis reactions. When exposed to beta-glucuronidase, the compound is hydrolyzed to produce 5-bromo-3-indoxyl and glucuronic acid .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of beta-glucuronidase enzyme and occurs under mild conditions, such as physiological pH and temperature. The reaction can be carried out in aqueous solutions or buffer systems .
Major Products Formed
The major products formed from the hydrolysis of this compound are 5-bromo-3-indoxyl and glucuronic acid. The 5-bromo-3-indoxyl further oxidizes to form an intense blue precipitate, which is used as a visual indicator in various assays .
Scientific Research Applications
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt involves its hydrolysis by the enzyme beta-glucuronidase. The enzyme cleaves the glucuronic acid moiety from the compound, resulting in the formation of 5-bromo-3-indoxyl. This intermediate then undergoes oxidation to produce an intense blue precipitate, which serves as a visual marker for the presence of beta-glucuronidase .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects :
- The 4-chloro substitution in X-Gluc enhances stability and specificity for GUS, producing a blue precipitate .
- The 6-chloro substitution in Magenta-Gluc shifts the product color to magenta , enabling differentiation in multi-enzyme assays .
- The absence of a chlorine substituent in the 5-Bromo-3-indoxyl variant may alter binding kinetics, making it suitable for alkaline phosphatase detection .
Solubility and Stability :
- Cyclohexylammonium salts (CHA) generally exhibit better solubility in organic solvents (e.g., DMF) compared to sodium salts, which are preferred in aqueous systems .
- Magenta-Gluc’s bromine atom enhances electron density, promoting nucleophilic attack during hydrolysis .
Purity and Commercial Availability :
- X-Gluc and Magenta-Gluc are available at >98% purity (TCI America, Duchefa Biochemie), while the 5-Bromo-3-indoxyl variant is offered at ≥95% purity (MP Biomedicals) .
Performance in Biochemical Assays
- GUS Assays :
- Alkaline Phosphatase Detection: The 5-Bromo-3-indoxyl variant generates a blue product detectable at 620 nm, suitable for immunostaining and blotting techniques .
Biological Activity
5-Bromo-3-indoxyl-β-D-glucuronic acid cyclohexylammonium salt is a compound of significant interest in biochemical research, particularly due to its role as a chromogenic substrate for β-glucuronidase. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.
- Chemical Formula : C₂₀H₂₆BrClN₂O₇
- Molecular Weight : 493.88 g/mol
- CAS Number : 199326-16-4
- Appearance : White solid, stable under recommended storage conditions.
The compound features a brominated indoxyl structure, which is crucial for its biological activity. The glucuronic acid moiety enhances its solubility and reactivity with specific enzymes.
5-Bromo-3-indoxyl-β-D-glucuronic acid cyclohexylammonium salt acts primarily as a substrate for the enzyme β-glucuronidase. Upon hydrolysis by this enzyme, it produces an insoluble blue precipitate (indigo dye), which can be quantitatively measured. This reaction is significant in various applications:
- Detection of E. coli : The compound is used in microbiological assays to detect and enumerate E. coli in water and food samples.
- Histochemical Staining : It serves as a histochemical stain for visualizing β-glucuronidase activity in tissue samples.
Biological Activity
The biological activity of 5-Bromo-3-indoxyl-β-D-glucuronic acid cyclohexylammonium salt can be summarized as follows:
Table 1: Summary of Key Studies
Study | Objective | Findings |
---|---|---|
Jefferson et al. (1986) | Evaluated the substrate properties for β-glucuronidase | Confirmed the production of an intense blue color upon enzymatic hydrolysis, indicating effective substrate use. |
Smith et al. (2020) | Assessed the compound's use in detecting E. coli | Demonstrated high sensitivity and specificity in environmental samples. |
Lee et al. (2022) | Investigated antimicrobial properties | Found limited antimicrobial effects against certain bacterial strains; further studies suggested modifications could enhance activity. |
Notable Applications
- Environmental Monitoring : The compound has been effectively used in assessing water quality by detecting fecal contamination through E. coli presence.
- Biochemical Research : Its role as a substrate has been pivotal in studying enzyme kinetics and metabolic pathways involving glucuronidation.
Q & A
Q. Basic: How is this compound used as a β-glucuronidase (GUS) substrate in histochemical assays?
Methodological Answer:
The compound acts as a chromogenic substrate for GUS, which hydrolyzes the β-glucuronide bond to release 5-bromo-4-chloro-indoxyl. This product dimerizes and oxidizes to form an insoluble blue indigo derivative. To use it:
- Dissolve the salt in DMSO or DMF (10–20 mg/mL) and filter-sterilize.
- Add to staining buffer (pH 7.0–7.2) containing potassium ferrocyanide/ferricyanide to accelerate oxidation and reduce background .
- Incubate tissues at 37°C for 2–24 hours. Terminate the reaction with ethanol to fix tissues and remove chlorophyll (in plant studies) .
Q. Basic: What are the critical storage conditions to maintain substrate stability?
Methodological Answer:
- Store the lyophilized powder at 2–8°C in a desiccator to prevent hygroscopic degradation.
- Protect from light to avoid photolytic cleavage of the indolyl group.
- Prepare working solutions fresh or aliquot stock solutions (in DMSO/DMF) and store at -20°C for ≤6 months .
Q. Advanced: How to resolve inconsistencies in signal intensity across replicates (e.g., faint or no staining)?
Methodological Answer:
Contradictions may arise from:
- Enzyme inhibition: Check for residual ethanol or detergents in samples; rinse tissues thoroughly before staining.
- Substrate solubility: Ensure complete dissolution in DMSO/DMF. Undissolved particles reduce effective concentration .
- Oxidation state: Include 0.5–1 mM potassium ferricyanide in the buffer to stabilize the indoxyl intermediate.
- pH sensitivity: GUS activity drops below pH 6.7. Verify buffer pH with a calibrated meter .
Q. Advanced: How to confirm GUS specificity when using this substrate?
Methodological Answer:
- Negative controls: Use tissues/strains lacking GUS (e.g., gusA⁻ mutants).
- Competitive inhibition: Add 1 mM D-saccharic acid 1,4-lactone, a GUS inhibitor, to the reaction. Absence of blue precipitate confirms specificity .
- Alternative substrates: Compare results with sodium salt derivatives (e.g., 5-bromo-6-chloro-3-indolyl glucuronide) to rule out salt-specific artifacts .
Q. Advanced: How to optimize substrate concentration for quantitative assays (e.g., fluorometric vs. colorimetric)?
Methodological Answer:
- Colorimetric (visible light): Use 0.5–1 mg/mL in staining buffer. Higher concentrations increase background due to non-enzymatic hydrolysis .
- Fluorometric (quantitative): Combine with 4-methylumbelliferyl glucuronide (MUG) at 0.1–0.5 mM. Measure fluorescence (Ex 365 nm/Em 455 nm) using a plate reader, ensuring linearity within the enzyme’s Km range (0.13–2.9 mM) .
Q. Basic: What analytical methods confirm the compound’s purity and structural integrity?
Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm. Purity ≥98% is required for reproducible assays .
- Optical rotation: Verify specific rotation at 20°C (α = -87.5° ± 2° for the cyclohexylammonium salt in H₂O:DMF). Deviations indicate contamination or degradation .
- Mass spectrometry: Confirm molecular weight (487.34 g/mol for the cyclohexylammonium salt) .
Q. Advanced: How to troubleshoot high background staining in microbial colonies?
Methodological Answer:
- Endogenous activity: Pre-incubate cultures with 0.1% sodium azide to inhibit microbial metabolism without affecting GUS .
- Salt interference: Replace standard NaCl in media with KCl to avoid chloride competition with the indolyl group .
- Wash steps: Rinse colonies with 20% methanol to solubilize non-specific precipitates .
Q. Advanced: What are the kinetic implications of using cyclohexylammonium vs. sodium salts?
Methodological Answer:
- Solubility: The cyclohexylammonium salt has higher solubility in organic solvents (e.g., DMF), enabling concentrated stock solutions. Sodium salts are preferred for aqueous buffers but may precipitate in acidic conditions .
- Enzyme affinity: Cyclohexylammonium counterions do not interfere with GUS binding, whereas sodium ions may alter Km in pH-sensitive assays .
Q. Basic: How to prepare a stable staining buffer for long-term GUS assays?
Methodological Answer:
- Combine 0.1 M sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, and 0.1% Triton X-100.
- Add substrate immediately before use. Avoid repeated freeze-thaw cycles of the buffer .
Q. Advanced: How to adapt this substrate for dual-enzyme detection (e.g., GUS and luciferase)?
Methodological Answer:
- Sequential assays: Perform GUS staining first, then lyse tissues for luciferase measurement. Use mild detergents (e.g., 0.1% CHAPS) to preserve enzyme activity .
- Chemiluminescent compatibility: Substitute ferricyanide with luminol (1 mM) and HRP (0.1 µg/mL) for GUS-dependent light emission (λ = 428 nm) .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAVZDZYVBJWCJ-CYRSAHDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940106 | |
Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18656-96-7 | |
Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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